Tetrahydrocannabivarin Acetate
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Overview
Description
Tetrahydrocannabivarin Acetate is a derivative of tetrahydrocannabivarin, a naturally occurring cannabinoid found in certain strains of Cannabis sativa. Tetrahydrocannabivarin is known for its unique pharmacological properties, including appetite suppression and potential therapeutic benefits for conditions such as obesity and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrocannabivarin Acetate can be synthesized through the acetylation of tetrahydrocannabivarin. The process typically involves the reaction of tetrahydrocannabivarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the acetate derivative .
Industrial Production Methods
Industrial production of this compound involves the extraction of tetrahydrocannabivarin from Cannabis sativa, followed by its chemical modification. The extraction process includes homogenization, solvent extraction, and purification steps. The extracted tetrahydrocannabivarin is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocannabivarin Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, tetrahydrocannabivarin.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Tetrahydrocannabivarin Acetate has a wide range of scientific research applications:
Chemistry: It is used in the study of cannabinoid chemistry and the development of new cannabinoid derivatives.
Biology: Research focuses on its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: It is investigated for its potential therapeutic benefits in conditions such as obesity, diabetes, and neuroprotection.
Industry: It is used in the development of cannabinoid-based products and pharmaceuticals
Mechanism of Action
Tetrahydrocannabivarin Acetate exerts its effects through interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. It acts as an antagonist at CB1 receptors and a partial agonist at CB2 receptors. Additionally, it interacts with other molecular targets such as GPR55 and 5-HT1A receptors, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocannabinol (THC): A psychoactive cannabinoid with a pentyl side chain.
Cannabidiol (CBD): A non-psychoactive cannabinoid with therapeutic potential.
Cannabigerol (CBG): A precursor to other cannabinoids with various pharmacological effects.
Uniqueness
Tetrahydrocannabivarin Acetate is unique due to its propyl side chain, which distinguishes it from other cannabinoids like tetrahydrocannabinol and cannabidiol. This structural difference contributes to its unique pharmacological properties, including its non-psychoactive nature and potential therapeutic benefits .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-6-7-15-11-18(23-14(3)22)20-16-10-13(2)8-9-17(16)21(4,5)24-19(20)12-15/h10-12,16-17H,6-9H2,1-5H3/t16-,17-/m1/s1 |
InChI Key |
YIRFFZKTWADVGS-IAGOWNOFSA-N |
Isomeric SMILES |
CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |
Canonical SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
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